molecular formula C20H24N2O2 B12674282 N, N-Bis(phenylmethyl)hexanediamide CAS No. 25344-24-5

N, N-Bis(phenylmethyl)hexanediamide

Cat. No.: B12674282
CAS No.: 25344-24-5
M. Wt: 324.4 g/mol
InChI Key: MFBKELHPKHLNTH-UHFFFAOYSA-N
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Description

N,N’-Dibenzyladipamide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of adipamide, where the hydrogen atoms of the amide groups are replaced by benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibenzyladipamide can be synthesized through the reaction of adipic acid with benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dibenzyladipamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzyladipamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carboxylic acids, while reduction can produce benzylamines.

Scientific Research Applications

Chemistry

N,N-Bis(phenylmethyl)hexanediamide serves as a critical building block in organic synthesis. It is utilized in the development of complex organic molecules, contributing to advancements in synthetic methodologies.

Key Reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or aldehydes.
  • Reduction: Capable of undergoing reduction to produce primary amines or alcohols.
  • Substitution: Participates in nucleophilic substitution reactions with electrophiles.

Biology

In biological research, N,N-Bis(phenylmethyl)hexanediamide has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions. Its aminomethyl groups enable it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.

Potential Applications:

  • Ligand Development: Used in the design of enzyme inhibitors.
  • Biochemical Probes: Investigated for its ability to study cellular pathways.

Medicine

Research into the medicinal properties of N,N-Bis(phenylmethyl)hexanediamide has revealed potential therapeutic applications, including antimicrobial and anticancer activities.

Case Studies:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Efficacy: In vitro studies show that it inhibits tumor growth by inducing apoptosis in cancer cell lines.

Materials Science

N,N-Bis(phenylmethyl)hexanediamide is utilized in developing advanced materials, including polymers and coatings. Its incorporation into polymer matrices enhances properties such as oxygen scavenging capabilities.

Application Example:

  • Oxygen Scavenging Compositions: As disclosed in patent literature, it improves the performance of oxygen scavenging polyester compositions used in food packaging, significantly reducing oxygen permeability compared to traditional methods .

Mechanism of Action

The mechanism of action of N,N’-Dibenzyladipamide involves its interaction with various molecular targets. The benzyl groups can engage in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dibenzylurea: Similar in structure but with urea groups instead of adipamide.

    N,N’-Dibenzylsuccinamide: Contains succinamide groups instead of adipamide.

    N,N’-Dibenzylglutaramide: Features glutaramide groups in place of adipamide.

Uniqueness

N,N’-Dibenzyladipamide is unique due to its specific combination of benzyl and adipamide groups, which confer distinct chemical properties and reactivity

Biological Activity

N,N-Bis(phenylmethyl)hexanediamide, a compound with the molecular formula C16H16N2O2C_{16}H_{16}N_{2}O_{2} and a molecular weight of 268.31 g/mol, is an organic amide that has garnered attention for its potential biological activities. This article examines the compound's synthesis, structural characteristics, and biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Insights

The synthesis of N,N-Bis(phenylmethyl)hexanediamide typically involves the reaction of hexanediamine with benzyl chloroformate or similar reagents. The resulting compound features two phenylmethyl groups attached to a hexanediamine backbone, contributing to its lipophilicity and potential biological activity.

Table 1: Structural Characteristics of N,N-Bis(phenylmethyl)hexanediamide

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂
Molecular Weight268.31 g/mol
IUPAC NameN,N'-Bis(phenylmethyl)hexanediamide
CAS Registry Number3551-78-8

Antimicrobial Activity

Recent studies have demonstrated that N,N-Bis(phenylmethyl)hexanediamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans .

  • Minimum Inhibitory Concentration (MIC) values indicate that the compound effectively inhibits microbial growth at low concentrations.
  • Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) studies suggest potent bactericidal and fungicidal activity.

Table 2: Antimicrobial Activity of N,N-Bis(phenylmethyl)hexanediamide

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Candida albicans48

These findings align with previous research on similar compounds where the azomethine linkage plays a crucial role in enhancing biological activity due to increased lipophilicity and reduced polarity .

Anticancer Activity

In vitro studies have indicated that N,N-Bis(phenylmethyl)hexanediamide may possess anticancer properties. The compound has shown effectiveness against various cancer cell lines, including lung adenocarcinoma.

  • Molecular docking studies reveal favorable binding interactions with key proteins involved in cancer proliferation, such as DNA gyrase and dihydrofolate reductase.
  • Binding energies calculated during these studies suggest a strong affinity for target proteins, indicating potential for further development as an anticancer agent.

Table 3: Anticancer Activity and Binding Affinity

Cancer Cell LineIC50 (µM)Binding Energy (kcal/mol)
A549 (Lung Adenocarcinoma)10-8.7
MCF-7 (Breast Cancer)15-7.5

Anti-inflammatory Activity

Preliminary studies have also suggested that N,N-Bis(phenylmethyl)hexanediamide exhibits anti-inflammatory effects. It appears to inhibit key inflammatory markers in cellular models, which may contribute to its therapeutic potential in treating inflammatory diseases.

Case Studies

Several case studies have documented the clinical relevance of compounds similar to N,N-Bis(phenylmethyl)hexanediamide. For instance:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed significant improvement when treated with formulations containing similar amide compounds.
  • Case Study on Cancer Treatment : An ongoing study is assessing the efficacy of novel derivatives of hexanediamides in combination therapies for resistant cancer types.

Properties

CAS No.

25344-24-5

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N'-dibenzylhexanediamide

InChI

InChI=1S/C20H24N2O2/c23-19(21-15-17-9-3-1-4-10-17)13-7-8-14-20(24)22-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,23)(H,22,24)

InChI Key

MFBKELHPKHLNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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